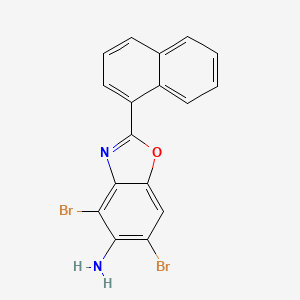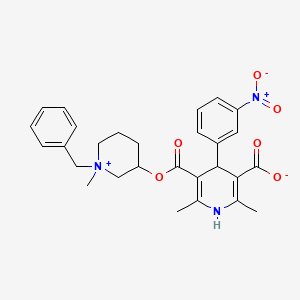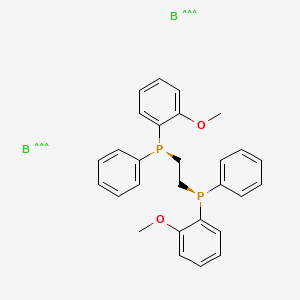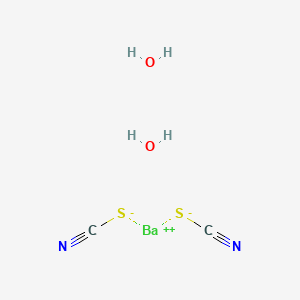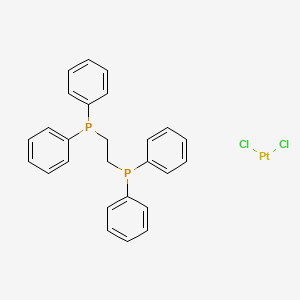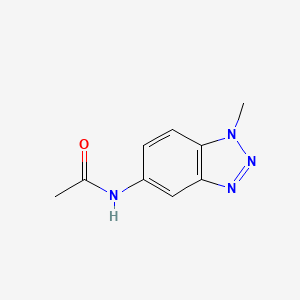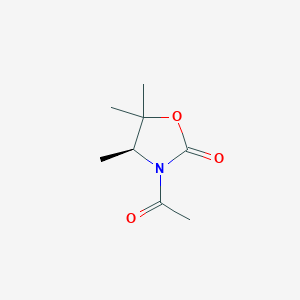
3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline is a heterocyclic aromatic compound that features a benzoxazole ring fused with a dichlorinated aniline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline typically involves the condensation of 2-aminophenol with 4,6-dichloro-2-methylaniline under acidic conditions. The reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the formation of the benzoxazole ring .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving temperatures around 150-200°C and pressures that ensure the reactants remain in the liquid phase .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzoxazol-2-yl)-4,6-dichloro-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of fluorescent probes and dyes due to its photophysical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The molecular pathways involved often include the activation of caspases and the disruption of mitochondrial membrane potential .
Comparación Con Compuestos Similares
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: Exhibits antimicrobial activity similar to 3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Known for its antioxidant properties.
Uniqueness
This compound is unique due to its dichlorinated aniline moiety, which enhances its reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C14H10Cl2N2O |
|---|---|
Peso molecular |
293.1 g/mol |
Nombre IUPAC |
3-(1,3-benzoxazol-2-yl)-4,6-dichloro-2-methylaniline |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3 |
Clave InChI |
SXECDLYDCYCBKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1N)Cl)Cl)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


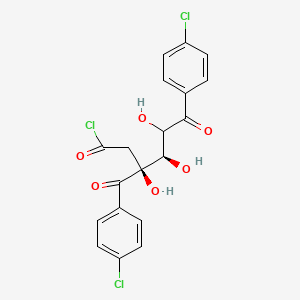
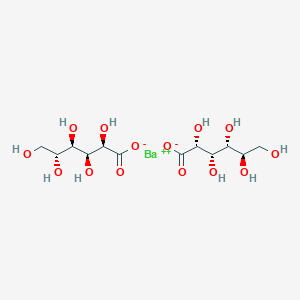

![N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline](/img/structure/B13814658.png)
